Pyridine, 5-bromo-2-chloro-3-(methoxymethoxy)-
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Overview
Description
5-Bromo-2-chloro-3-(methoxymethoxy)pyridine: is a heterocyclic organic compound. Its chemical formula is C₆H₆BrClNO , and its molecular weight is approximately 222.47 g/mol . This compound features a pyridine ring substituted with bromine, chlorine, and a methoxymethoxy group.
Preparation Methods
a. Synthetic Routes: Several synthetic routes lead to the formation of 5-bromo-2-chloro-3-(methoxymethoxy)pyridine. Here are some notable methods:
Amination Reaction: Palladium-catalyzed amination of 5-bromo-2-chloropyridine yields amino-2-chloropyridine .
Halogen-Exchange Reaction: Anhydrous potassium fluoride facilitates the halogen-exchange reaction, converting 5-bromo-2-chloropyridine to 5-bromo-2-fluoropyridine .
Suzuki Coupling: By coupling with 2,5-dimethoxyphenylboronic acid, 5-bromo-2-chloropyridine forms 2-chloro-5-(2,5-dimethoxyphenyl)pyridine .
b. Industrial Production: Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it using the methods mentioned above.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: The halogens (bromine and chlorine) make this compound reactive in substitution reactions.
Reduction Reactions: Reduction of the halogens can yield different derivatives.
Amination Reactions: Conversion to amino derivatives via palladium-catalyzed amination.
Palladium Catalysts: Used in amination reactions.
Anhydrous Potassium Fluoride: Facilitates halogen exchange.
Boronic Acids: Employed in Suzuki coupling reactions.
- Amino-2-chloropyridine
- 5-Bromo-2-fluoropyridine
- 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine
Scientific Research Applications
Chemistry::
- Building Block : Used in the synthesis of more complex molecules.
- Functional Groups : Investigated for its reactivity in various functional group transformations.
- Drug Discovery : Potential as a scaffold for drug development.
- Biological Studies : Investigated for interactions with biological targets.
- Fine Chemicals : Used in specialty chemicals and pharmaceuticals.
Mechanism of Action
The precise mechanism by which 5-bromo-2-chloro-3-(methoxymethoxy)pyridine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While there are related pyridine derivatives, the unique combination of bromine, chlorine, and the methoxymethoxy group sets this compound apart. Similar compounds include 5-bromo-2,3-bis(chloromethyl)pyridine and (5-bromo-2-chloro-pyridin-3-yl)-methanol .
Biological Activity
Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Pyridine, 5-bromo-2-chloro-3-(methoxymethoxy)- , has been studied for its potential applications in pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Structure and Formula:
- IUPAC Name: Pyridine, 5-bromo-2-chloro-3-(methoxymethoxy)-
- Molecular Formula: C10H12BrClN2O3
- Molecular Weight: 303.57 g/mol
The compound features a bromine and chlorine substituent on the pyridine ring, along with a methoxymethoxy group that may influence its biological interactions.
Antimicrobial Properties
Research has indicated that pyridine derivatives exhibit notable antimicrobial activities. For instance, a study highlighted the antibacterial effects of various pyridine compounds against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of halogens (like bromine and chlorine) in the structure often enhances these activities by increasing lipophilicity and improving cell membrane penetration .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Pyridine Derivative A | S. aureus | 16 µg/mL |
Pyridine Derivative B | B. subtilis | 32 µg/mL |
Pyridine, 5-bromo-2-chloro-3-(methoxymethoxy)- | E. coli | TBD |
Antiviral Activity
In light of the COVID-19 pandemic, pyridine compounds have been explored for antiviral properties. Research has focused on their efficacy against viruses like SARS-CoV-2. Studies suggest that modifications to the pyridine structure can enhance antiviral activity through interactions with viral proteins .
The biological activity of Pyridine, 5-bromo-2-chloro-3-(methoxymethoxy)- is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Receptor Binding: Its structural similarity to neurotransmitters allows it to bind to specific receptors, potentially modulating neurotransmission and influencing central nervous system disorders.
- Oxidative Stress Modulation: The presence of halogen atoms may enhance the compound's ability to modulate oxidative stress pathways within cells.
Case Studies
-
Antimicrobial Efficacy Study:
A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including Pyridine, 5-bromo-2-chloro-3-(methoxymethoxy)-. Results indicated that this compound exhibited significant antibacterial activity against both E. coli and S. aureus, with an MIC comparable to other known antibiotics . -
Antiviral Screening:
Another research effort focused on screening pyridine derivatives for antiviral properties against SARS-CoV-2. The study found that certain modifications increased binding affinity to viral proteins, suggesting potential as therapeutic agents .
Properties
CAS No. |
286946-78-9 |
---|---|
Molecular Formula |
C7H7BrClNO2 |
Molecular Weight |
252.49 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C7H7BrClNO2/c1-11-4-12-6-2-5(8)3-10-7(6)9/h2-3H,4H2,1H3 |
InChI Key |
IBCJBUKIPYZDIN-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(N=CC(=C1)Br)Cl |
Origin of Product |
United States |
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